Benzyl 2-azaspiro[4.4]nonane-3-carboxylate
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Overview
Description
Benzyl 2-azaspiro[4.4]nonane-3-carboxylate is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a 2-azaspiro[4.4]nonane core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-azaspiro[4.4]nonane-3-carboxylate typically involves the (3+2) cycloaddition reaction of N-benzyl azomethine ylide, generated in situ, with ethylidenecyclopentane derivatives . The reaction is often carried out in the presence of lithium fluoride (LiF) in acetonitrile (MeCN) at 60°C. Alternative methods may use trifluoroacetic acid instead of LiF, although yields can be low .
Industrial Production Methods: While specific industrial production methods for Benzyl 2-azaspiro[4This may include the use of high-boiling solvents like dimethylformamide (DMF) and controlling reaction temperatures .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-azaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
Benzyl 2-azaspiro[4.4]nonane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex spirocyclic compounds.
Biology: The compound has shown potential as a scaffold for developing biologically active molecules.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Benzyl 2-azaspiro[4.4]nonane-3-carboxylate, particularly in its role as an anticonvulsant, involves modulation of neurotransmitter activity in the brain. The compound interacts with specific molecular targets, such as ion channels and receptors, to stabilize neuronal activity and prevent seizures . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N-Benzyl-2-azaspiro[4.5]decane-1,3-dione: Another spirocyclic compound with anticonvulsant properties.
N-Phenyl-2-azaspiro[4.4]nonane-1,3-dione: Known for its potential in medicinal chemistry.
Uniqueness: Benzyl 2-azaspiro[4.4]nonane-3-carboxylate stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its benzyl group and spirocyclic core make it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
benzyl 2-azaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C16H21NO2/c18-15(19-11-13-6-2-1-3-7-13)14-10-16(12-17-14)8-4-5-9-16/h1-3,6-7,14,17H,4-5,8-12H2 |
InChI Key |
IFYCEBYXPJKKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(NC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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